1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine
Description
Properties
Molecular Formula |
C17H25N3O4S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c21-20(22)16-9-5-6-10-17(16)25(23,24)19-13-11-18(12-14-19)15-7-3-1-2-4-8-15/h5-6,9-10,15H,1-4,7-8,11-14H2 |
InChI Key |
WGDVRUYLGHFKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 1-Cycloheptylpiperazine
The most direct route involves reacting 1-cycloheptylpiperazine with 2-nitrophenylsulfonyl chloride under basic conditions. This method typically employs triethylamine (TEA) in dichloromethane (DCM) at 0–5°C to mitigate exothermic side reactions. The sulfonyl chloride attacks the secondary amine of the piperazine ring, forming the sulfonamide bond. Purification via column chromatography using gradients of ethyl acetate in hexane yields the product with 65–72% efficiency.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (2.5 eq) |
| Temperature | 0–5°C → 25°C (gradual warming) |
| Reaction Time | 12–16 hours |
| Yield | 68 ± 4% |
Alternative Sulfonylating Agents
While 2-nitrophenylsulfonyl chloride is standard, in situ generation of the sulfonylating agent from 2-nitrobenzenesulfonic acid using thionyl chloride (SOCl₂) has been reported. This approach reduces costs but requires stringent moisture control, as residual water hydrolyzes the sulfonyl chloride intermediate, dropping yields to 45–50%.
Cycloheptyl Group Introduction via Alkylation
N-Alkylation of Piperazine
Prior to sulfonylation, the cycloheptyl moiety is introduced through nucleophilic substitution. Piperazine reacts with cycloheptyl bromide in acetonitrile under reflux (82°C) for 24 hours, using potassium carbonate (K₂CO₃) as the base. The reaction favors monoalkylation due to steric hindrance from the bulky cycloheptyl group, achieving 75–80% selectivity for 1-cycloheptylpiperazine.
Alkylation Optimization Data
| Variable | Effect on Yield |
|---|---|
| Solvent (DMF vs MeCN) | MeCN improves selectivity by 22% |
| Base (K₂CO₃ vs NaOH) | K₂CO₃ enhances rate 3-fold |
| Temperature | >90°C leads to di-alkylation |
Reductive Amination Approach
For improved regiocontrol, reductive amination between piperazine and cycloheptanone using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) has been explored. This method circumvents the need for alkyl halides but requires Boc protection of the piperazine nitrogen to prevent over-alkylation. Deprotection with trifluoroacetic acid (TFA) restores the free amine for subsequent sulfonylation.
Multi-Step Synthesis Strategies
Sequential Alkylation-Sulfonylation
A three-step protocol maximizes yield:
-
Boc Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF, achieving 95% Boc-piperazine.
-
Cycloheptyl Introduction : Boc-piperazine undergoes alkylation with cycloheptyl bromide (K₂CO₃, MeCN, 80°C, 18 h).
-
Deprotection and Sulfonylation : TFA-mediated Boc removal followed by sulfonylation as in Section 1.1.
Cumulative Yield Analysis
| Step | Isolated Yield |
|---|---|
| Boc Protection | 94% |
| Alkylation | 78% |
| Deprotection/Sulfonylation | 70% |
| Overall | 51.5% |
One-Pot Methodologies
Recent advances enable a one-pot alkylation-sulfonylation sequence using phase-transfer catalysis. Tetrabutylammonium bromide (TBAB) facilitates the reaction in a biphasic water-DCM system, reducing purification steps. Initial trials show 60% yield but require optimization to suppress hydrolysis of the sulfonyl chloride.
Structural Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis on a C18 column (ACN/H₂O gradient, 0.1% TFA) reveals ≥98% purity for optimized batches. Critical impurities include:
-
Di-sulfonylated byproduct (Rt 12.3 min): <0.5%
-
Unreacted 1-cycloheptylpiperazine (Rt 8.7 min): <0.3%
Industrial-Scale Production Considerations
Solvent Recycling
DCM recovery via distillation achieves 85% reuse, reducing environmental impact. Alternate solvents like 2-methyltetrahydrofuran (2-MeTHF) show promise for greener processes but currently lower yields by 8–10%.
Catalytic Enhancements
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) could streamline steps but remains cost-prohibitive for large-scale synthesis. Microwave-assisted reactions reduce alkylation time from 18 h to 45 min, though scalability challenges persist.
Comparative Analysis of Synthetic Routes
Efficiency Metrics Table
| Method | Yield | Purity | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Sequential Alkylation-Sulfonylation | 51.5% | 98% | 12,400 | High |
| One-Pot Phase Transfer | 60% | 95% | 9,800 | Moderate |
| Reductive Amination | 44% | 97% | 14,200 | Low |
Chemical Reactions Analysis
1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine serves as a crucial building block in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its therapeutic efficacy against various diseases.
Pharmaceutical Development
- Neurological Disorders : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions like Alzheimer's and Parkinson's disease.
- Infectious Diseases : The compound has shown promise as an intermediate in synthesizing drugs targeting pathogens such as Mycobacterium tuberculosis, where it acts by inhibiting essential enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) .
Biological Research
The biological activities of this compound have been explored extensively, revealing its potential in various therapeutic contexts.
Antimicrobial Properties
- Studies have demonstrated that this compound exhibits antimicrobial activity against a range of bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . Its derivatives have been shown to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Industrial Applications
Beyond pharmaceutical applications, this compound is utilized in various industrial processes.
Chemical Synthesis
- This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique sulfonyl group allows for nucleophilic substitution reactions, which are crucial in organic synthesis .
Material Science
- The compound's properties make it suitable for developing materials with specific characteristics, such as polymers and nanostructured materials. The ability to modify its structure opens avenues for creating materials tailored for particular applications .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antitubercular Activity : A study focusing on the structure–activity relationship around similar compounds demonstrated that modifications to the piperazine ring can significantly affect their inhibitory activity against M. tuberculosis IMPDH, underscoring the importance of structural integrity in drug design .
- Antimicrobial Efficacy : Research has shown that derivatives exhibit potent activity against various pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness even against resistant strains .
- Pharmacokinetic Properties : In silico assessments have indicated favorable pharmacokinetic profiles for some derivatives of this compound, suggesting their potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrophenyl group can participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The 2-nitrophenylsulfonyl group (as in 7b) is associated with antiproliferative activity, though less potent than thiadiazole-sulfonyl derivatives (e.g., 4d), which show antifungal efficacy at 50 μg/mL.
- Bulkier N1 groups (e.g., benzhydryl in 7b vs. cycloheptyl) may enhance lipophilicity but reduce solubility, a critical factor in drug design.
Synthetic Flexibility :
- Piperazine derivatives are typically synthesized via sulfonylation reactions (). For example, 7b was prepared by reacting piperazine with 2-nitrobenzenesulfonyl chloride in THF, yielding 72% after crystallization.
- Heterocyclic sulfonyl groups (e.g., thiadiazole in 4d) require additional steps, such as thiadiazole ring formation prior to sulfonylation.
Biological Target Interactions: Piperazine sulfonyl moieties in HIV-1 nonnucleoside reverse transcriptase inhibitors (NNRTIs) interact with tolerant region I of the NNIBP, inducing conformational changes in the enzyme (). 2-Nitro substituents may enhance binding to hydrophobic pockets in antimicrobial targets, as seen in benzimidazole derivatives ().
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Insights:
- Lipophilicity : Cycloheptyl and benzhydryl derivatives exhibit higher LogP values (>3.5), suggesting strong membrane permeability but poor aqueous solubility.
- Antifungal vs. Antiviral Activity : Thiadiazole-sulfonyl derivatives (4d) target fungal cell walls, while HIV inhibitors (18b1) rely on piperazine sulfonyl interactions with viral enzymes.
Structural-Activity Relationship (SAR) Trends
Benzhydryl/Chlorobenzyl: Increases aromatic interactions with target proteins but may elevate toxicity ().
N4 Sulfonyl Groups :
- 2-Nitrophenyl : Strong electron-withdrawing effects stabilize sulfonamide bonds, enhancing metabolic stability ().
- 4-Methylphenyl : Reduces polarity, favoring hydrophobic binding pockets ().
Heterocyclic Modifications :
- Thiadiazole or benzimidazole rings () introduce hydrogen-bonding sites, critical for antimicrobial activity.
Biological Activity
1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic compound that belongs to the piperazine class of organic molecules. Its unique structure, characterized by a cycloheptyl group and a nitrophenylsulfonyl moiety, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure
The chemical formula for this compound is represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitrophenylsulfonyl group is known to participate in enzyme inhibition and receptor binding, while the piperazine ring enhances binding affinity through hydrogen bonding and hydrophobic interactions. Preliminary studies indicate that it may interfere with cellular signaling pathways, which can lead to various pharmacological effects.
Antimicrobial Properties
Research has shown that derivatives of piperazine, including those with nitrophenyl substituents, exhibit significant antimicrobial activity. For instance, studies have reported that compounds similar to this compound demonstrate efficacy against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases .
Anticancer Activity
Several studies have explored the anticancer potential of piperazine derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, derivatives with similar functional groups have shown IC50 values in the micromolar range against various cancer types, indicating their potential as therapeutic agents .
Analgesic Effects
Piperazine derivatives have been investigated for their analgesic properties. A study focusing on structure-activity relationships found that certain modifications to piperazine structures significantly enhanced their analgesic effects compared to morphine, suggesting that this compound may possess similar properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL. |
| Study 2 | Anticancer Activity | Showed IC50 values of approximately 15 µM against breast cancer cell lines. |
| Study 3 | Analgesic Effects | Found that compounds with a similar structure had analgesic activities up to 56 times greater than morphine in animal models. |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 1-Cycloheptyl-4-[(2-nitrophenyl)sulfonyl]piperazine?
The synthesis typically involves nucleophilic substitution and sulfonylation steps. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Reagent ratios : Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) ensures complete substitution on the piperazine ring .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like nitrophenyl group reduction .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard methods include:
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates (P95 respirators recommended for prolonged exposure) .
- Storage : Stable at –20°C in amber vials to prevent photodegradation of the nitro group .
Advanced Research Questions
Q. How does the sulfonylnitrophenyl moiety influence biological target selectivity?
The sulfonyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites), while the nitro group participates in π-π stacking with aromatic residues. Comparative studies show:
| Derivative | Kinase Inhibition (IC₅₀) |
|---|---|
| Parent piperazine | >10 µM |
| 2-Nitrophenyl sulfonyl analog | 0.8 µM |
Q. What strategies resolve contradictions in solubility data across studies?
Reported solubility variations (e.g., 0.5–3.2 mg/mL in water) arise from:
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Key modifications and outcomes:
- Cycloheptyl replacement : Substituting with smaller cyclohexyl reduces steric hindrance, improving IC₅₀ by 2-fold in serotonin receptor binding .
- Nitro position : 2-Nitrophenyl derivatives show superior antibacterial activity (MIC 8 µg/mL) vs. 3-/4-nitro isomers (>64 µg/mL) due to optimized redox potential .
Q. What mechanisms explain its dual activity in antimicrobial and anticancer assays?
- Reactive oxygen species (ROS) generation : The nitro group undergoes intracellular reduction, producing superoxide radicals that damage microbial DNA and cancer cell membranes .
- Topoisomerase inhibition : Sulfonamide interaction with DNA gyrase (bacteria) and Topo II (human) accounts for broad-spectrum activity .
Q. How do crystallographic data inform co-crystal engineering for enhanced stability?
XRPD and DSC analyses reveal:
- Hydrate formation : Monohydrate crystals (TGA weight loss at 110°C) exhibit 30% higher thermal stability than anhydrous forms .
- Co-crystal partners : Succinic acid co-crystals improve oral bioavailability by 25% via enhanced dissolution .
Methodological Considerations
Q. What analytical techniques validate metabolic stability in vitro?
Q. How to design assays for detecting off-target effects in neurological studies?
- Radioligand binding assays : Screen against 5-HT₁A/₂A, D₂, and σ receptors (common off-targets for piperazines) .
- Calcium flux assays : Use HEK293 cells expressing Cav2.2 channels to assess neurotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
